(E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(trifluoromethyl)benzaldehyde and tert-butyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the acrylate and facilitate the nucleophilic addition to the aldehyde.
Catalysts: A palladium catalyst, such as Pd(PPh3)4, is commonly used to promote the coupling reaction.
Solvents: The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure proper solubility of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The acrylate group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric profile.
Comparison with Similar Compounds
Similar Compounds
(E)-tert-butyl 3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
(E)-tert-butyl 3-(2-bromo-5-(trifluoromethyl)phenyl)acrylate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-4-9-8-10(14(16,17)18)5-6-11(9)15/h4-8H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHZSLJVNBFRMB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.